molecular formula C7H10N2O3 B1414503 Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 1415719-58-2

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B1414503
CAS No.: 1415719-58-2
M. Wt: 170.17 g/mol
InChI Key: XUEXYZFGEMTYSJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of an amino group, a keto group, and an ester group makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrrole ring. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its simple yet versatile structure, allowing it to participate in a wide range of chemical reactions and applications. Its ease of synthesis and functional group diversity make it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

ethyl 5-amino-3-hydroxy-2H-pyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-4(10)3-9-6(5)8/h10H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEXYZFGEMTYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CN=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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